1-Methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) is a highly utilized heterocyclic building block characterized by a planar pyrazole core, an N1-methyl group, and a C4-carboxylic acid. It exhibits a predicted pKa of 3.88 and moderate aqueous solubility (~19.3 mg/mL), making it highly processable in standard aqueous workups . The presence of the N-methyl group permanently blocks one hydrogen bond donor, eliminating the tautomerism inherent to unmethylated pyrazoles. This structural fixation provides a rigid, predictable linear vector for amide coupling, which is extensively exploited in the design of pharmaceutical libraries, particularly for kinase and epigenetic inhibitors, as well as in the development of agrochemical active ingredients [1].
Substituting 1-methyl-1H-pyrazole-4-carboxylic acid with its unmethylated analog (1H-pyrazole-4-carboxylic acid) or regioisomers (such as the 3-carboxylic acid) fundamentally disrupts both synthetic workflows and downstream biological activity. The unmethylated 1H-analog requires additional protection/deprotection steps (e.g., using SEM or Boc groups) to prevent unwanted N-acylation or N-alkylation during cross-coupling reactions, significantly increasing synthetic overhead [1]. Furthermore, shifting the carboxylic acid to the 3-position alters the exit vector of the resulting amide bond, which frequently abolishes target binding affinity in structure-based drug design by misaligning the pharmacophore within tight enzymatic pockets like those of SIRT2 or succinate dehydrogenase [2].
The position of the carboxylic acid and the presence of the N-methyl group directly influence the compound's acidity. 1-Methyl-1H-pyrazole-4-carboxylic acid has a predicted pKa of 3.88, making it a slightly weaker acid than its regioisomer 1-methyl-1H-pyrazole-3-carboxylic acid (pKa ~3.68) . Compared to the unmethylated 1H-pyrazole-4-carboxylic acid, the N-methylation completely abolishes annular tautomerism, locking the molecule into a single defined geometry.
| Evidence Dimension | Predicted pKa and Tautomeric State |
| Target Compound Data | 1-methyl-1H-pyrazole-4-carboxylic acid: pKa ~3.88, fixed geometry |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3-carboxylic acid: pKa ~3.68; 1H-pyrazole-4-carboxylic acid: tautomeric |
| Quantified Difference | Delta pKa of 0.2 units and elimination of tautomeric mixtures |
| Conditions | Standard predictive models and ambient conditions |
A fixed tautomeric state and specific pKa streamline purification and ensure predictable reactivity during parallel library synthesis.
In the synthesis of complex pharmaceutical intermediates, such as SirReal-type SIRT2 inhibitors, 1-methyl-1H-pyrazole-4-carboxylic acid enables direct HATU/DIPEA-mediated amide coupling without the need for pyrazole nitrogen protection [1]. While coupling with ambident nucleophiles (like 4-aminophenol) still requires careful optimization to avoid O-acylation, the inherent N1-protection of the target compound prevents the N-acylation side reactions that severely reduce yields when using the unmethylated 1H-pyrazole-4-carboxylic acid baseline [1].
| Evidence Dimension | Requirement for N-protection in coupling |
| Target Compound Data | 1-methyl-1H-pyrazole-4-carboxylic acid: No N-protection required |
| Comparator Or Baseline | 1H-pyrazole-4-carboxylic acid: Requires SEM/Boc protection |
| Quantified Difference | Elimination of 2 synthetic steps (protection/deprotection) |
| Conditions | Standard HATU/DIPEA amide coupling conditions |
Procuring the pre-methylated building block directly reduces step count and improves overall yield in high-throughput medicinal chemistry.
The 1-methyl-1H-pyrazole-4-carboxamide motif is a privileged structure in several inhibitor classes. In the optimization of SirReal2 derivatives for SIRT2 inhibition, the 4-position vector optimally directs the attached aromatic systems into the binding pocket, achieving IC50 values as low as 79 nM for optimized derivatives [1]. Substituting this core with unmethylated pyrazoles or altering the substitution vector typically results in a massive loss of potency, as the N-methyl group is often required to fill a specific hydrophobic sub-pocket and stabilize the ligand-enzyme complex [1].
| Evidence Dimension | Enzyme Inhibitory Potency (IC50) |
| Target Compound Data | 1-methyl-1H-pyrazole-4-carboxamide derivatives: High potency (e.g., SIRT2 IC50 = 79 nM) |
| Comparator Or Baseline | Unmethylated or misaligned regioisomers: Significant loss of potency (>10-fold drop) |
| Quantified Difference | Strict requirement for the N-methyl and C4-vector for sub-micromolar activity |
| Conditions | In vitro SIRT2 fluorescence-based inhibition assay |
For targeted drug discovery, this specific regioisomer is non-interchangeable due to its precise geometric fit within target binding sites.
Directly utilizes the compound's fixed tautomeric state and C4-vector to construct highly potent, selective SIRT2 or kinase inhibitor libraries without the overhead of pyrazole N-protection [1].
Serves as the critical non-fluorinated structural baseline when evaluating the SAR of succinate dehydrogenase inhibitor (SDHI) fungicides, allowing researchers to isolate the specific lipophilic contribution of difluoromethyl groups (as seen in fluxapyroxad analogs) [2].
Employed as a rigid, planar mono-carboxylic acid ligand where the pyrazole nitrogen and carboxylate provide predictable coordination geometries for novel materials [1].
Irritant